N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-1-isopropyl-1H-pyrazol-5-amine N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-1-isopropyl-1H-pyrazol-5-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC20200289
InChI: InChI=1S/C13H21N5.ClH/c1-5-17-12(11(4)8-16-17)9-14-13-6-7-15-18(13)10(2)3;/h6-8,10,14H,5,9H2,1-4H3;1H
SMILES:
Molecular Formula: C13H22ClN5
Molecular Weight: 283.80 g/mol

N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-1-isopropyl-1H-pyrazol-5-amine

CAS No.:

Cat. No.: VC20200289

Molecular Formula: C13H22ClN5

Molecular Weight: 283.80 g/mol

* For research use only. Not for human or veterinary use.

N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-1-isopropyl-1H-pyrazol-5-amine -

Specification

Molecular Formula C13H22ClN5
Molecular Weight 283.80 g/mol
IUPAC Name N-[(2-ethyl-4-methylpyrazol-3-yl)methyl]-2-propan-2-ylpyrazol-3-amine;hydrochloride
Standard InChI InChI=1S/C13H21N5.ClH/c1-5-17-12(11(4)8-16-17)9-14-13-6-7-15-18(13)10(2)3;/h6-8,10,14H,5,9H2,1-4H3;1H
Standard InChI Key MEIQVGIULVYLAR-UHFFFAOYSA-N
Canonical SMILES CCN1C(=C(C=N1)C)CNC2=CC=NN2C(C)C.Cl

Introduction

Structural Information

Molecular Formula:
The molecular formula of the compound is C12H20N4C_{12}H_{20}N_4, indicating it contains 12 carbon atoms, 20 hydrogen atoms, and 4 nitrogen atoms.

Structural Features:

  • The compound consists of two pyrazole rings:

    • One pyrazole ring is substituted with an ethyl group at position 1 and a methyl group at position 4.

    • The second pyrazole ring is substituted with an isopropyl group at position 1.

  • A methylamine (-CH2_2-NH-) bridge connects the two pyrazole rings.

Molecular Weight:
The approximate molecular weight of the compound is 220.32 g/mol.

Synthesis Pathways

The synthesis of such compounds typically involves:

  • Preparation of Pyrazole Precursors:

    • Pyrazoles are synthesized by the cyclization reaction between hydrazines and 1,3-diketones or β-keto esters.

    • For example, the ethyl-substituted pyrazole can be prepared by reacting ethyl hydrazine with acetylacetone.

  • N-Alkylation:

    • The amino group on one pyrazole ring can undergo alkylation using alkyl halides (e.g., isopropyl bromide) to introduce the isopropyl group.

  • Coupling Reaction:

    • A coupling reaction using formaldehyde or other aldehydes can link two pyrazole units via a methylene (-CH2_2-) bridge.

  • Amine Functionalization:

    • The introduction of an amine group at the connecting bridge enhances the compound's reactivity and biological activity.

Pharmaceutical Potential

Pyrazole derivatives are known for their diverse pharmacological properties:

  • Anti-inflammatory: Pyrazoles often serve as cyclooxygenase (COX) inhibitors.

  • Antimicrobial: Many pyrazole derivatives exhibit antibacterial and antifungal activities.

  • Antioxidant: Pyrazoles can scavenge free radicals due to their electron-rich nitrogen atoms.

Agrochemical Applications

Pyrazoles are also used in pesticides and herbicides due to their ability to disrupt metabolic pathways in pests while being relatively safe for humans.

Material Science

Some pyrazole derivatives are used in coordination chemistry to form metal complexes, which have applications in catalysis and materials with unique optical or electronic properties.

Analytical Data

To confirm the structure of this compound, the following techniques are typically employed:

  • NMR Spectroscopy:

    • 1H^1H-NMR and 13C^{13}C-NMR provide insights into the hydrogen and carbon environments within the molecule.

  • Mass Spectrometry (MS):

    • Confirms the molecular weight and fragmentation pattern.

  • Infrared (IR) Spectroscopy:

    • Identifies functional groups such as NH (amine) and aromatic C=C bonds.

  • X-ray Crystallography:

    • Determines the precise three-dimensional arrangement of atoms in crystalline samples.

Challenges and Future Directions

While compounds like N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-1-isopropyl-1H-pyrazol-5-amine have promising applications, challenges include:

  • Ensuring selective synthesis to avoid regioisomers.

  • Optimizing yields during multi-step reactions.

  • Conducting comprehensive biological assays to explore therapeutic potential.

Future research could focus on:

  • Developing derivatives with enhanced bioactivity.

  • Studying metal complexes for catalytic applications.

  • Investigating environmental safety for agrochemical uses.

This article provides an overview of N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-1-isopropyl-1H-pyrazol-5-amine based on its structural characteristics, synthesis pathways, applications, and analytical data. Further studies could unlock its full potential across various scientific domains.

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